molecular formula C15H20O8 B048083 Ethyl vanillin beta-D-glucopyranoside CAS No. 122397-96-0

Ethyl vanillin beta-D-glucopyranoside

Cat. No. B048083
M. Wt: 328.31 g/mol
InChI Key: SWESETWDPGZBCR-UXXRCYHCSA-N
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Description

Ethyl vanillin beta-D-glucopyranoside, also known as Glucoethylvanillin, is a glycosylated derivative of ethyl vanillin . It is a synthetic flavoring agent with a vanilla-like taste and odor . This compound has potential applications in the development of drugs and functional foods since it has been reported to exhibit strong anti-oxidative and anti-inflammatory effects .


Synthesis Analysis

Ethyl vanillin beta-D-glucopyranoside can be synthesized using maltase from Saccharomyces cerevisiae as a catalyst . Another method involves the use of sodium methoxide and methanol, followed by the addition of ethyl vanillin tetra-O-acetyl-beta-D-glucopyranoside .


Molecular Structure Analysis

The molecular weight of Ethyl vanillin beta-D-glucopyranoside is 328.32, and its chemical formula is C15H20O8 . Its structure includes a glucose group, which gives it a sweet taste .


Chemical Reactions Analysis

Vanillin can be produced from various carbon sources such as eugenol, isoeugenol, lignin, ferulic acid, sugars, and waste residues . Glycosylation of vanillin into beta-D-glucoside was carried out, which was observed in the natural producer Vanilla planifolia .


Physical And Chemical Properties Analysis

Ethyl vanillin beta-D-glucopyranoside is a white powder with a very slight vanilla odor . It is slightly soluble in water and ethanol, and insoluble in fats and oils . It decomposes on heating .

Scientific Research Applications

  • Pharmaceutical Synthesis and Analysis : Vincent L. Demperio (2002) described a method using gradient liquid chromatography for determining related glucopyranosides in the synthesis of etoposide phosphate, a chemotherapeutic agent. This showcases its role in drug synthesis and analysis (Demperio, 2002).

  • Chromatographic Purification : A study by Heinonen et al. (2016) developed an efficient chromatographic purification method for enzymatically produced ethyl β-D-glucopyranoside, highlighting its potential in purifying other glucopyranosides (Heinonen et al., 2016).

  • Synthesis of Bioactive Compounds : Sultana et al. (2006) presented a scalable chemo-enzymatic synthesis of dihydronorcapsaicin β-D-glucopyranoside from vanillin, demonstrating its utility in creating bioactive molecules (Sultana et al., 2006).

  • Anticancer Research : A study by O'dwyer et al. (1985) on etoposide, a derivative of podophyllotoxin, demonstrated its effectiveness against various cancers, showing the importance of derivatives like ethyl vanillin β-D-glucopyranoside in cancer research (O'dwyer et al., 1985).

  • Medicinal Properties : Jung et al. (2010) assessed ethyl vanillin for its anti-angiogenic, anti-inflammatory, and antinociceptive properties, revealing its potential in medicinal applications (Jung et al., 2010).

  • Antioxidant and Antimicrobial Activities : Research on vanillic acid glycoside by Kim et al. (2006) and studies on (+)-lyoniresinol-3-O-β-D-glucopyranoside by Lee et al. (2005) highlighted their potent antioxidant and antimicrobial activities, suggesting similar potential for ethyl vanillin β-D-glucopyranoside (Kim et al., 2006), (Lee et al., 2005).

  • Glucosylation Studies : Kometani et al. (1993) and Okada et al. (2007) focused on the glucosylation of compounds like vanillin, providing insights into the biochemical processes involving glucopyranosides (Kometani et al., 1993), (Okada et al., 2007).

  • Analytical Chemistry Applications : Studies like that of Slaghenaufi et al. (2016) on quantifying galloylglucoside compounds in brandies and Zhao et al. (2007) on HPLC determination in pharmacokinetics indicate the importance of glucopyranosides in analytical chemistry (Slaghenaufi et al., 2016), (Zhao et al., 2007).

  • Potential in Complementary Medicine : Research on flavonoids from Gnaphalium affine D. Don and β-secretase inhibitors from Sanguisorbae Radix suggests the potential of ethyl vanillin β-D-glucopyranoside in developing complementary and alternative medicinal treatments (Xi et al., 2012), (Lee et al., 2005).

Safety And Hazards

When handling Ethyl vanillin beta-D-glucopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Biotechnological approaches may provide an effective replacement route to obtaining vanillin . Key challenges in using microorganisms and promising approaches for improving vanillin production with a special focus on chassis development, pathway construction, and process optimization are being explored . Future directions of vanillin biosynthesis using inexpensive precursors are also thoroughly discussed .

properties

IUPAC Name

3-ethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O8/c1-2-21-10-5-8(6-16)3-4-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h3-6,11-15,17-20H,2,7H2,1H3/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWESETWDPGZBCR-UXXRCYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153590
Record name Ethyl vanillin glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white powder with a very slight vanilla odour
Record name Ethyl vanillin beta-d-glucopyranoside
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/884/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; insoluble in fats, oils, slightly soluble (in ethanol)
Record name Ethyl vanillin beta-d-glucopyranoside
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/884/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl vanillin beta-D-glucopyranoside

CAS RN

122397-96-0
Record name 3-Ethoxy-4-(β-D-glucopyranosyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122397-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl vanillin glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122397960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl vanillin glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-4-formylphenyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL VANILLIN .BETA.-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24XJ91ONU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - Wiley Online Library
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 1 efsa.onlinelibrary.wiley.com
F Aguilar, H Autrup, S Barlow, L Castle, R Crebelli… - 2008 - Citeseer
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 11 citeseerx.ist.psu.edu
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 20 efsa.onlinelibrary.wiley.com

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